molecular formula C23H25N3O2 B5342773 1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide

1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide

货号 B5342773
分子量: 375.5 g/mol
InChI 键: LKASKVOLSCOTDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide, also known as CERC-501, is a novel small molecule compound with potential therapeutic applications in the field of neuroscience. CERC-501 is a selective kappa opioid receptor antagonist that has been shown to modulate stress and anxiety-related behaviors in preclinical studies.

作用机制

1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide is a selective kappa opioid receptor antagonist that modulates the activity of the kappa opioid receptor system. The kappa opioid receptor system is involved in the regulation of stress and anxiety-related behaviors, and dysregulation of this system has been implicated in the pathophysiology of anxiety and mood disorders. By blocking the activity of the kappa opioid receptor system, this compound may reduce anxiety and stress-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the regulation of stress responses. Specifically, this compound has been shown to reduce the release of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH) in response to stressors. Additionally, this compound has been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in the regulation of mood and emotion.

实验室实验的优点和局限性

One advantage of 1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide is its selectivity for the kappa opioid receptor system, which reduces the potential for off-target effects. Additionally, this compound has demonstrated efficacy in reducing anxiety and stress-related behaviors in preclinical models. However, one limitation of this compound is its limited availability and high cost, which may limit its use in some laboratory settings.

未来方向

For 1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide research include further preclinical studies to elucidate its mechanism of action and potential therapeutic applications in the treatment of anxiety and mood disorders. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans. Other potential future directions include the development of novel compounds that target the kappa opioid receptor system and the investigation of the role of the kappa opioid receptor system in other neuropsychiatric disorders.

合成方法

The synthesis of 1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide involves a multistep process that begins with the reaction of 5-bromoindole with 2-phenylethylamine to form the intermediate compound 5-bromo-1-(2-phenylethyl)indole. This intermediate is then reacted with N-boc-pyrrolidine to form the key intermediate N-boc-1-(2-phenylethyl)-5-bromoindole-3-carboxamide. The final step involves the deprotection of the N-boc group to form the target compound, this compound.

科学研究应用

1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide has shown potential therapeutic applications in the field of neuroscience, specifically in the treatment of stress and anxiety-related disorders. Preclinical studies have demonstrated the efficacy of this compound in reducing anxiety-like behaviors in rodents exposed to acute and chronic stressors. Additionally, this compound has been shown to have antidepressant-like effects in preclinical models of depression. These findings suggest that this compound may have clinical utility in the treatment of anxiety and mood disorders.

属性

IUPAC Name

1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-25-13-11-18-14-19(8-9-21(18)25)23(28)24-20-15-22(27)26(16-20)12-10-17-6-4-3-5-7-17/h3-9,11,13-14,20H,2,10,12,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKASKVOLSCOTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)C(=O)NC3CC(=O)N(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。